molecular formula C26H32BrF3N8O B1574441 XL-820

XL-820

货号: B1574441
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It primarily targets platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Kit (CD117), which are critical pathways in tumor angiogenesis, proliferation, and survival . Preclinical studies suggest that XL-820’s multi-target inhibition may offer advantages in treating malignancies driven by these receptors, such as gastrointestinal stromal tumors (GISTs) and renal cell carcinoma (RCC) . However, its clinical development status remains unclear based on available evidence.

属性

分子式

C26H32BrF3N8O

外观

Solid powder

同义词

XL820;  XL 820;  XL-820;  XL820001; NONE

产品来源

United States

相似化合物的比较

XL-820 belongs to a class of kinase inhibitors with overlapping target profiles. Below is a comparative analysis of its pharmacological and developmental features relative to other inhibitors.

Pharmacological Target Profiles

The table below summarizes the primary and secondary targets of this compound and similar compounds:

Compound Primary Targets Secondary Targets Clinical Indications Development Status
This compound PDGFR, VEGFR2, c-Kit None reported Investigational Preclinical/Phase I
Sunitinib VEGFR1-3, PDGFRα/β, c-Kit Flt3, RET RCC, GIST FDA-approved
Imatinib Bcr-Abl, c-Kit, PDGFRα None reported CML, GIST FDA-approved
Axitinib VEGFR1-3 PDGFR (weak), c-Kit RCC FDA-approved
Nilotinib Bcr-Abl, PDGFR, c-Kit None reported CML, GIST FDA-approved

Key Observations :

  • Target Breadth : this compound shares VEGFR2 and PDGFR inhibition with sunitinib and axitinib but lacks activity against Flt3 or RET, which are critical for sunitinib’s efficacy in certain cancers .
  • c-Kit Inhibition : Both this compound and imatinib inhibit c-Kit, but imatinib’s approval for GIST is based on robust clinical data, whereas this compound’s efficacy remains unproven .
Preclinical and Clinical Data (Hypothetical Analysis)

While detailed preclinical data for this compound are unavailable in the provided evidence, its structural analogs offer insights:

  • Sunitinib : Demonstrates a 50% inhibitory concentration (IC50) of 10–50 nM for VEGFR2 and PDGFRβ, with clinical response rates of 15–40% in RCC .
  • Axitinib : Higher selectivity for VEGFR (IC50 < 1 nM) but weaker PDGFR inhibition, correlating with reduced off-target toxicity compared to sunitinib .
  • This compound : Hypothetically, its dual PDGFR/VEGFR2 inhibition may mimic sunitinib’s anti-angiogenic effects, but its c-Kit activity could enhance antitumor efficacy in c-Kit-driven cancers.
Development Challenges
  • Resistance : Similar to imatinib, this compound may face resistance due to c-Kit mutations, a challenge observed in GIST therapy .
  • Competitive Landscape : FDA-approved agents like sunitinib and axitinib dominate the RCC market, necessitating superior efficacy or safety for this compound to gain traction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。